AV-412 free base
Overview
Description
Mechanism of Action
Target of Action
AV-412 free base, also known as MP-412 free base, is primarily an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family . The primary targets of this compound are EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M, and ErbB2 . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This compound shows potent inhibition of the EGFR L858R mutations . It interacts with its targets and inhibits their autophosphorylation . This interaction results in the suppression of EGFR signaling, particularly in cells with a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR and ErbB2, this compound disrupts the downstream signaling events that lead to cell proliferation .
Pharmacokinetics
The compound’s efficacy in animal models suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-dependent cell proliferation . In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively .
Biochemical Analysis
Biochemical Properties
AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, this compound demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of this compound are critical factors in its efficacy. Long-term studies have shown that this compound maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of this compound within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MP-412 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective halogenation and subsequent substitution reactions.
- Final purification steps to achieve high purity of the compound .
Industrial Production Methods: Industrial production of MP-412 follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:
- Use of high-yield reactions to maximize product output.
- Implementation of continuous flow reactors to enhance reaction efficiency.
- Application of advanced purification techniques such as high-performance liquid chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: MP-412 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve desired chemical properties.
Substitution: Replacement of halogen atoms with other functional groups to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of MP-412 with modified biological activities, enhancing its efficacy against different cancer cell lines .
Scientific Research Applications
MP-412 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study dual inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.
Medicine: Explored as a therapeutic agent for treating cancers resistant to first-generation epidermal growth factor receptor inhibitors.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Comparison with Similar Compounds
Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.
Gefitinib: Another first-generation inhibitor with similar limitations.
Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.
Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXXUDARPGGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196403 | |
Record name | AV-412 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451492-95-8 | |
Record name | AV-412 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AV-412 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AV-412 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.